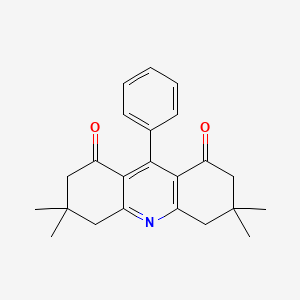

3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydro-1,8(2H,5H)-acridinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydro-1,8(2H,5H)-acridinedione and its derivatives involves complex organic synthesis techniques, yielding compounds with varying substituents on the acridinedione backbone. These compounds are synthesized and crystallized under controlled conditions, showcasing a variety of crystal structures and conformations based on their specific substituents and crystallization processes (Shi et al., 2007), (Palani et al., 2005).

Molecular Structure Analysis X-ray crystallography reveals the molecular structure of these compounds, highlighting the dihedral angles, conformation of rings, and intermolecular interactions that stabilize the crystal structure. The central ring of the acridinedione system adopts a variety of conformations such as boat and half-chair, influenced by the nature of the substituents and the crystal packing (Kour et al., 2013), (Hussein et al., 2018).

Chemical Reactions and Properties The chemical properties of 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydro-1,8(2H,5H)-acridinedione derivatives are characterized by their reactions with various agents, demonstrating how the structure influences reactivity and the formation of specific products. The crystal packing and molecular interactions also play a crucial role in the stability and reactivity of these compounds (Qi, 2002).

Physical Properties Analysis The physical properties, including crystalline structure, melting points, and solubility, are directly influenced by the molecular structure and substitution patterns on the acridinedione ring. These properties are critical for understanding the material's behavior in different environments and applications (Aravindan et al., 2005).

Chemical Properties Analysis The acridinedione derivatives exhibit a range of chemical properties based on their structural features. These properties include reactivity towards various chemical agents, stability under different conditions, and the ability to form hydrogen bonds and other intermolecular interactions that affect their chemical behavior and applications (Kour et al., 2014).

Applications De Recherche Scientifique

Corrosion Inhibition

A study explored the use of acridinedione derivatives as corrosion inhibitors for N80 steel in hydrochloric acid, demonstrating high efficiency and suggesting their potential in protecting storage tanks from corrosion. The inhibitors showed a maximum efficiency of 97.3%, with adsorption behavior fitting the Langmuir isotherm model. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) studies indicated these compounds act as mixed-type inhibitors, with a significant increase in charge transfer resistance, confirming their adsorption on the steel surface (Singh et al., 2020).

Synthesis and Crystallographic Studies

The synthesis and crystallization of 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione and its derivatives have been documented. These compounds exhibit unique crystal structures with distinct conformations, contributing to the understanding of their chemical properties and potential applications in materials science (Shi et al., 2007).

Photocatalytic Oxidation

Acridinedione derivatives have been investigated for their photocatalytic properties. For instance, 9-phenyl-10-methylacridinium ion has demonstrated effectiveness as a photocatalyst in the solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light irradiation. This highlights the potential of acridinedione derivatives in green chemistry applications, providing a pathway for the development of efficient photocatalytic systems (Ohkubo et al., 2006).

Polymer Chemistry

In the field of polymer chemistry, acridinedione derivatives have been utilized to control polymeric topology by influencing polymerization conditions. This includes the formation of mechanically linked networks and branched polyurethanes with controllable polydispersity, demonstrating the compound's utility in designing novel polymeric materials (Gong and Gibson, 1997).

Propriétés

IUPAC Name |

3,3,6,6-tetramethyl-9-phenyl-2,4,5,7-tetrahydroacridine-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-22(2)10-15-20(17(25)12-22)19(14-8-6-5-7-9-14)21-16(24-15)11-23(3,4)13-18(21)26/h5-9H,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUZRIONZQHQIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=C3C(=N2)CC(CC3=O)(C)C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,6,6-Tetramethyl-9-phenyl-3,4,6,7-tetrahydro-1,8(2H,5H)-acridinedione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)

![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)